![molecular formula C12H20N2O2 B2591220 N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide CAS No. 1427938-54-2](/img/structure/B2591220.png)
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide, commonly known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Mecanismo De Acción
CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting Pol I transcription, CX-5461 disrupts the production of rRNA, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells. CX-5461 has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, CX-5461 has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a cancer therapeutic agent.
Direcciones Futuras
There are several future directions for the study of CX-5461. One potential area of research is the development of more stable analogs of CX-5461 that have a longer half-life and increased potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, the combination of CX-5461 with other cancer drugs is an area of active research, as it may enhance the efficacy of this molecule as a cancer therapeutic agent.
Conclusion:
In conclusion, CX-5461 is a promising cancer therapeutic agent that selectively targets RNA polymerase I transcription. Its low toxicity profile and potential for use in combination with other cancer drugs make it an attractive candidate for further research. However, its short half-life and limited effectiveness in vivo are areas of concern that need to be addressed in future studies.
Métodos De Síntesis
The synthesis of CX-5461 is a multi-step process involving the reaction of cyclopentanol with 2-bromo-N-(1-cyanoethyl)butanamide to form the intermediate compound 2-(cyclopentyloxy)-N-(1-cyanoethyl)butanamide. This intermediate is then subjected to a series of reactions involving the use of various reagents to form the final product, CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. CX-5461 has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopentyloxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(12(15)14-9(2)8-13)16-10-6-4-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVBMQRIXELBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.